4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid
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Overview
Description
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid is an organic compound with the molecular formula C8H15NO4. This compound is characterized by the presence of an ethoxycarbonyl group, a methyl group, and an amino group attached to a butanoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid typically involves the reaction of ethyl chloroformate with methylamine, followed by the addition of butanoic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be summarized as follows:
Step 1: Ethyl chloroformate reacts with methylamine to form ethyl N-methylcarbamate.
Step 2: The ethyl N-methylcarbamate is then reacted with butanoic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxycarbonyl and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
4-[(Ethoxycarbonyl)amino]butanoic acid: Similar structure but lacks the methyl group.
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid is unique due to the presence of both ethoxycarbonyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[ethoxycarbonyl(methyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-13-8(12)9(2)6-4-5-7(10)11/h3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVBMNBIVTRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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